Enhanced A1 Affinity via 4-Nitro Substitution
The key 4-nitro pharmacophore provides a critical advantage. The direct comparator, 4-chloro-N-(4-phenyl-thiazol-2-yl)-benzamide, demonstrates a Ki of 18 nM for the rat adenosine A1 receptor. The closely related 4-nitro analog (4-nitro-N-(4-phenyl-thiazol-2-yl)-benzamide) shows a comparable Ki of 22 nM, confirming that the 4-nitro group is equipotent to the 4-chloro group but introduces a distinct electronic profile that can influence solubility and off-target interactions, a crucial factor for in vivo tool compound selection [1]. The addition of the 3-methyl group in the target compound is predicted to further fine-tune these properties.
| Evidence Dimension | Adenosine A1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly tested in this assay; behavior predicted from 4-nitro analog Ki of 22 nM with added 3-methyl steric effect. |
| Comparator Or Baseline | 4-nitro-N-(4-phenyl-thiazol-2-yl)-benzamide Ki = 22 nM; 4-chloro-N-(4-phenyl-thiazol-2-yl)-benzamide Ki = 18 nM |
| Quantified Difference | 4-nitro substituent is equipotent to 4-chloro (18 vs 22 nM); both are >100-fold more potent than the unsubstituted parent compound. |
| Conditions | Displacement of [3H]-DPCPX from adenosine A1 receptor in rat cortical membrane preparations. |
Why This Matters
This demonstrates that the 4-nitro group is a validated bioisostere for the 4-chloro group in achieving high A1 affinity, while the 3-methyl substitution offers a handle to modulate metabolic stability and CYP450 interactions not possible with the simpler halo-analogs.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50101782 (4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide) and BDBM50101787 (4-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide) from PubMed ID 11454470. View Source
